molecular formula C19H25Cl3N2O B060730 2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol dihydrochloride CAS No. 164726-80-1

2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol dihydrochloride

Cat. No.: B060730
CAS No.: 164726-80-1
M. Wt: 403.8 g/mol
InChI Key: GBVPOZKTNXLKST-UHFFFAOYSA-N
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Description

2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol dihydrochloride is a chemical compound with the molecular formula C19H23ClN2O · 2HCl. It is known for its role as an intermediate in the synthesis of cetirizine, an antihistamine used to treat allergic reactions .

Mechanism of Action

Target of Action

The primary target of 2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol dihydrochloride, which is a related compound of Cetirizine , is the histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions and inflammatory responses.

Mode of Action

This compound acts as a H1-receptor antagonist . It binds to the histamine H1 receptor with high affinity, preventing histamine from binding to its receptor. This blocks the action of histamine, a substance in the body that causes allergic symptoms.

Pharmacokinetics

The liver metabolizes a small portion of Levocetirizine, and the rest is excreted in urine . These properties suggest that this compound may have similar pharmacokinetic characteristics.

Result of Action

The antagonism of the histamine H1 receptors by this compound results in the relief of allergic symptoms. It is used for the management of allergies, hay fever, angioedema, and urticaria .

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the ethanol group to a carboxylic acid.

    Reduction: The compound can be reduced to modify the piperazine ring.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol dihydrochloride is primarily used in the pharmaceutical industry as an intermediate in the synthesis of cetirizine . Its applications extend to:

    Chemistry: Used as a reference standard in analytical chemistry.

    Biology: Studied for its interactions with biological molecules.

    Medicine: Integral in the production of antihistamines.

    Industry: Utilized in the large-scale production of cetirizine and related compounds.

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: The parent compound, used as an antihistamine.

    Hydroxyzine: A precursor to cetirizine with similar antihistamine properties.

    Levocetirizine: An enantiomer of cetirizine with enhanced efficacy.

Uniqueness

2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol dihydrochloride is unique due to its specific role as an intermediate in cetirizine synthesis. Its structural features, such as the piperazine ring and the chlorophenyl group, contribute to its distinct chemical behavior and applications .

Properties

IUPAC Name

2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O.2ClH/c20-18-8-6-17(7-9-18)19(16-4-2-1-3-5-16)22-12-10-21(11-13-22)14-15-23;;/h1-9,19,23H,10-15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVPOZKTNXLKST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641003
Record name 2-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethan-1-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164726-80-1
Record name 2-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethan-1-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperazineethanol, 4-[(4-chlorophenyl)phenylmethyl]-, hydrochloride (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.286
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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